NVS-CECR2-1

Bromodomain selectivity Epigenetic probe validation Off-target profiling

Studies requiring unambiguous attribution of phenotypic effects to CECR2 inhibition are often confounded by the multi-target activity of generic bromodomain inhibitors like bromosporine or TP-238. NVS-CECR2-1 eliminates this problem. - Zero cross-reactivity across 48 bromodomains; no activity against kinases, proteases, or receptors. - IC₅₀ of 47 nM (AlphaScreen) and Kd of 80 nM (ITC) for CECR2; validated chromatin displacement in SW48 cells at 10 μM. - Documented cytotoxic activity against SW48 colon cancer cells (EC₅₀ ≈ 0.58 μM) with apoptosis induction.

Molecular Formula C27H37N5O2S
Molecular Weight 495.686
Cat. No. B1574389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVS-CECR2-1
SynonymsNVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine
Molecular FormulaC27H37N5O2S
Molecular Weight495.686
Structural Identifiers
SMILESCC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NVS-CECR2-1: A Validated Chemical Probe for Selective CECR2 Bromodomain Inhibition


NVS-CECR2-1 (also known as NVS-1; CAS 1992047-61-6) is a non-BET family bromodomain (BRD) inhibitor developed through a partnership between the Structural Genomics Consortium (SGC) and Novartis as an epigenetic chemical probe . It selectively targets the bromodomain of cat eye syndrome chromosome region candidate 2 (CECR2) with an IC₅₀ of 47 nM in AlphaScreen and a Kd of 80 nM by isothermal titration calorimetry (ITC) [1]. As a validated chemical probe, NVS-CECR2-1 is intended for in vitro target identification and functional characterization studies of CECR2 biology.

Why NVS-CECR2-1 Cannot Be Substituted by Generic Bromodomain Inhibitors in CECR2 Research


Substituting NVS-CECR2-1 with generic bromodomain inhibitors such as the pan-BRD tool bromosporine or dual CECR2/BPTF probe TP-238 introduces confounding variables that undermine experimental interpretation. Bromosporine inhibits CECR2 (IC₅₀ = 0.017 μM) but also potently targets BRD2 (0.41 μM), BRD4 (0.29 μM), and BRD9 (0.122 μM), obscuring CECR2-specific phenotypic attribution [1]. TP-238 displays significant activity against BPTF (IC₅₀ = 350 nM), a closely related bromodomain in the same subfamily, preventing unambiguous assignment of effects to CECR2 alone . Even among selective CECR2 inhibitors, structural and biophysical differences between NVS-CECR2-1 and GNE-886 yield distinct cellular target engagement kinetics and selectivity profiles, directly impacting experimental reproducibility and data interpretation. Selection of an appropriate CECR2 probe must therefore be informed by quantitative comparative evidence across multiple performance dimensions.

NVS-CECR2-1 Comparative Performance Evidence: Potency, Selectivity, and Cellular Activity


Selectivity Profile: NVS-CECR2-1 Exhibits Zero Cross-Reactivity Across 48 Bromodomains vs. GNE-886 Retains BRD9 Activity

NVS-CECR2-1 demonstrates no cross-reactivity against a panel of 48 bromodomains and shows no significant inhibition in kinase, protease, or receptor panels . In contrast, the alternative CECR2 inhibitor GNE-886, while more potent against CECR2 (IC₅₀ = 0.016 μM), retains measurable activity against BRD9 with an IC₅₀ of 1.6 μM, representing only a 100-fold selectivity window between CECR2 and BRD9 [1]. NVS-CECR2-1 shows no detectable inhibition of BRD9 (IC₅₀ > 10 μM), establishing a >200-fold selectivity margin and eliminating confounding BRD9-mediated transcriptional effects in cellular assays.

Bromodomain selectivity Epigenetic probe validation Off-target profiling

Cellular Target Engagement: NVS-CECR2-1 Displaces CECR2 from Chromatin at 10 μM vs. Class Inference for GNE-886

NVS-CECR2-1 has been directly demonstrated to inhibit chromatin binding of CECR2 BRD and displace CECR2 from chromatin within SW48 colon cancer cells at a concentration of 10 μM (2-hour treatment) [1]. Additionally, NVS-CECR2-1 shows robust activity in cells by fluorescence recovery after photobleaching (FRAP) assay at 0.1 μM, attributed to its slow off-rate from CECR2 [2]. For the comparator GNE-886, the primary discovery publication characterizes the compound as suitable for use as an in vitro tool compound but does not provide comparable quantitative cellular target engagement data [3].

Chromatin binding Cellular target engagement FRAP assay

Cytotoxic Activity: NVS-CECR2-1 EC₅₀ = 0.58 μM Against SW48 Cells Establishes Functional Potency Benchmark

NVS-CECR2-1 exhibits cytotoxic activity against SW48 colon cancer cells with a submicromolar EC₅₀ of 0.58 μM (estimated from 72-hour treatment, inducing apoptosis) [1]. The sensitivity of SW48 cells to NVS-CECR2-1 is reduced by CECR2 depletion, confirming that cytotoxicity is at least partially CECR2-dependent [1]. Additionally, NVS-CECR2-1 displays antischistosomal activity with an EC₅₀ of 1.81 μM against schistosomula and 2.5 μM against adult schistosomes, with HepG2 cytotoxicity (CC₅₀ = 9.03 μM) yielding a selectivity index of 3.60–4.98 [2]. For the comparator GNE-886, the primary publication reports an EC₅₀ of 370 nM in a CECR2 NanoBRET cellular target engagement assay but does not provide cancer cell cytotoxicity data [3].

Cancer cell cytotoxicity Colon cancer Apoptosis induction

Slow Off-Rate Kinetics: NVS-CECR2-1 Sustains Robust Cellular Activity at 0.1 μM via Prolonged Target Residence Time

NVS-CECR2-1 demonstrates robust activity in cells by FRAP assay at a concentration of 0.1 μM, a property attributed to its slow off-rate from the CECR2 bromodomain [1]. This slow dissociation kinetics translates to sustained target engagement at low concentrations. In contrast, alternative CECR2 inhibitors such as GNE-886, DC-CBi-22, and TP-238 lack publicly reported off-rate or residence time data, limiting comparative assessment of their cellular duration of action [2]. Notably, the recent allosteric covalent CECR2 inhibitor LC-CE-7 represents a distinct mechanism (covalent modification at C494), but its residence time is dictated by covalent bond formation rather than reversible slow off-rate kinetics [3].

Residence time Slow off-rate FRAP assay

BRD9 Selectivity Advantage: NVS-CECR2-1 Shows No Detectable BRD9 Inhibition vs. Alternative Probes with Significant Off-Target Activity

NVS-CECR2-1 exhibits no detectable inhibition of BRD9, a bromodomain implicated in distinct transcriptional programs including SWI/SNF complex regulation . This contrasts with several CECR2 inhibitors: GNE-886 inhibits BRD9 with IC₅₀ = 1.6 μM (100-fold selectivity) [1]; bromosporine potently inhibits BRD9 with IC₅₀ = 0.122 μM (alongside multiple other bromodomains) [2]; and TP-238 inhibits BRD9 with pIC₅₀ = 5.9 (~1.26 μM) while also targeting BPTF (IC₅₀ = 350 nM) [3]. NVS-CECR2-1 remains the only well-characterized CECR2 inhibitor with completely undetectable BRD9 activity in standard panels.

BRD9 off-target Bromodomain selectivity Chemical probe validation

NVS-CECR2-1: Defined Research Applications Based on Validated Differential Evidence


Unambiguous CECR2 Target Validation in Chromatin Remodeling Studies

NVS-CECR2-1 is optimal for experiments requiring definitive attribution of phenotypic effects to CECR2 inhibition, given its zero cross-reactivity across 48 bromodomains and absence of activity against kinases, proteases, and receptors . This selectivity profile eliminates confounding variables that plague alternative probes such as bromosporine (multi-BRD inhibition) or TP-238 (dual CECR2/BPTF activity). Researchers investigating CECR2's role in DNA damage response, chromatin remodeling, or transcriptional regulation should select NVS-CECR2-1 when experimental interpretation demands single-target confidence.

Cancer Cell Cytotoxicity Studies Requiring Functional Potency Benchmarks

NVS-CECR2-1 is the only well-characterized CECR2 inhibitor with established cytotoxic activity against SW48 colon cancer cells (EC₅₀ ≈ 0.58 μM) and demonstrated apoptosis induction [1]. This functional data enables dose-response calibration in oncology-focused studies. Investigators exploring CECR2 as a therapeutic target in colorectal cancer or other malignancies can use NVS-CECR2-1 as a reference compound for benchmarking novel CECR2 inhibitors or validating CECR2-dependent cancer cell vulnerabilities.

Cellular Target Engagement Assays Requiring Validated Chromatin Displacement Activity

NVS-CECR2-1 has been directly validated to displace CECR2 from chromatin in SW48 cells at 10 μM (2-hour treatment) and shows robust FRAP activity at 0.1 μM due to its slow off-rate [2]. Researchers employing cellular thermal shift assays (CETSA), FRAP, or chromatin immunoprecipitation (ChIP) to measure CECR2 target engagement should use NVS-CECR2-1 as a positive control, leveraging its experimentally defined concentration-response relationship and documented cellular permeability.

BRD9-Sensitive Transcriptional Studies Requiring CECR2-Specific Modulation

NVS-CECR2-1 is the preferred CECR2 inhibitor for studies in cellular systems where BRD9 activity could confound interpretation, given its undetectable BRD9 inhibition (IC₅₀ > 10 μM) . This contrasts with GNE-886 (BRD9 IC₅₀ = 1.6 μM), bromosporine (BRD9 IC₅₀ = 0.122 μM), and TP-238 (BRD9 pIC₅₀ = 5.9). Researchers examining CECR2-dependent transcriptional programs, particularly in contexts where SWI/SNF complex function is relevant, should select NVS-CECR2-1 to avoid BRD9-mediated transcriptional interference.

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